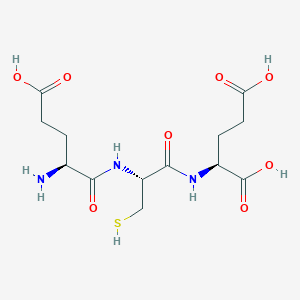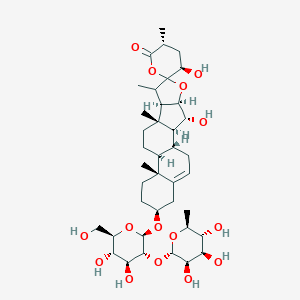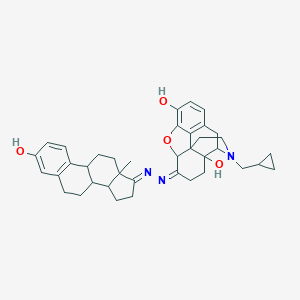![molecular formula C20H22ClN3O3 B233412 N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)
N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that has been extensively studied for its potential therapeutic uses. It is commonly referred to as "CMPD-1" and is classified as a piperazine derivative.
作用机制
CMPD-1 is believed to exert its therapeutic effects through the inhibition of protein-protein interactions. It binds to a specific site on the target protein, disrupting its interaction with other proteins and preventing downstream signaling pathways. This mechanism of action is unique and has the potential to target specific signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
CMPD-1 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. CMPD-1 has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
CMPD-1 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic uses. However, there are also limitations to its use in lab experiments. It can be difficult to target specific signaling pathways with CMPD-1, as it binds to a specific site on the target protein. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on CMPD-1. One area of interest is the development of more specific inhibitors that can target specific signaling pathways. Another area of interest is the development of CMPD-1 analogs that may have improved therapeutic properties. Finally, further research is needed to fully understand the mechanism of action of CMPD-1 and its potential therapeutic uses.
合成方法
The synthesis of CMPD-1 involves the reaction of 5-chloro-2-methoxybenzoic acid with piperazine in the presence of a coupling agent. The resulting intermediate is then reacted with 4-aminophenylacetic acid to form CMPD-1. This method has been optimized and yields high purity and yield of the final product.
科学研究应用
CMPD-1 has been extensively studied for its potential therapeutic uses, particularly in the treatment of cancer and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, CMPD-1 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C20H22ClN3O3 |
|---|---|
分子量 |
387.9 g/mol |
IUPAC 名称 |
N-[4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C20H22ClN3O3/c1-14(25)22-16-4-6-17(7-5-16)23-9-11-24(12-10-23)20(26)18-13-15(21)3-8-19(18)27-2/h3-8,13H,9-12H2,1-2H3,(H,22,25) |
InChI 键 |
VZKIMZHDTQTXQR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




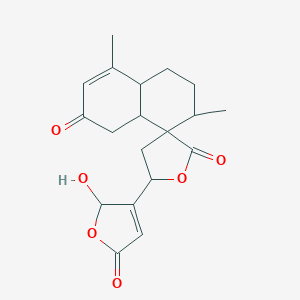
![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)

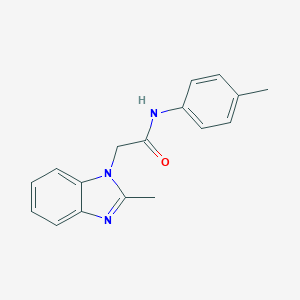


![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)



